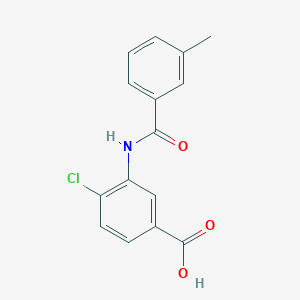

4-Chloro-3-(3-methylbenzamido)benzoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO3 |

|---|---|

Molecular Weight |

289.71 g/mol |

IUPAC Name |

4-chloro-3-[(3-methylbenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15(19)20)5-6-12(13)16/h2-8H,1H3,(H,17,18)(H,19,20) |

InChI Key |

ZFKCBFGGVXVWGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 3 Methylbenzamido Benzoicacid

Retrosynthetic Analysis of the 4-Chloro-3-(3-methylbenzamido)benzoic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Chloro-3-(3-methylbenzamido)benzoic acid, the most logical disconnection point is the amide bond (C-N bond). This is a common and reliable disconnection in organic synthesis.

This cleavage, known as a "C-N disconnection," breaks the target molecule into two key synthons: an aryl amine and an acyl cation. These synthons correspond to the practical starting materials: 4-Chloro-3-aminobenzoic acid and an activated derivative of 3-Methylbenzoic acid , such as 3-Methylbenzoyl chloride . This approach is favored due to the prevalence of reliable methods for forming amide bonds.

Figure 1: Retrosynthetic Disconnection of 4-Chloro-3-(3-methylbenzamido)benzoic acid

Precursor Synthesis and Intermediate Derivatization Strategies

Synthesis of 4-Chloro-3-aminobenzoic acid

4-Chloro-3-aminobenzoic acid, also known as 3-amino-4-chlorobenzoic acid, is a crucial intermediate. A common and effective route for its synthesis begins with the nitration of 4-chlorobenzoic acid. The resulting 4-chloro-3-nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group into the desired amine functionality.

The nitration of p-chlorobenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid. guidechem.com Subsequent reduction of the nitro group is typically performed using methods such as catalytic hydrogenation (e.g., with H2 gas and a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media). rsc.org Another documented method involves the hydrolysis of its methyl ester, methyl 3-amino-4-chlorobenzoate, using a base like lithium hydroxide. chemicalbook.com

Table 1: Synthetic Route for 4-Chloro-3-aminobenzoic acid

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄), 50-65°C | 4-Chloro-3-nitrobenzoic acid | >90 |

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride, also known as m-toluoyl chloride, serves as the acylating agent in the final amide bond formation step. It is typically prepared from 3-methylbenzoic acid (m-toluic acid) by reaction with a chlorinating agent. guidechem.com

Thionyl chloride (SOCl₂) is the most common reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. chemicalbook.com

Table 2: Synthesis of 3-Methylbenzoyl Chloride

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Amide Bond Formation Techniques

The final and key step in the synthesis is the formation of the amide bond between the two precursors. This can be accomplished through several methods, primarily direct acylation or through the use of coupling reagents.

Direct Acylation Procedures

Direct acylation involves the reaction of the amine (4-Chloro-3-aminobenzoic acid) with the pre-formed acyl chloride (3-Methylbenzoyl chloride). This is a classic and robust method often referred to as the Schotten-Baumann reaction. fishersci.co.uk

The reaction is typically carried out in an aprotic solvent in the presence of a base. The base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. fishersci.co.uk An alternative is to use an aqueous base in a biphasic system.

Reaction Scheme: 4-Chloro-3-aminobenzoic acid + 3-Methylbenzoyl chloride → (in presence of base) → 4-Chloro-3-(3-methylbenzamido)benzoic acid + HCl

This method is straightforward and often high-yielding, making it a common choice for amide synthesis.

Coupling Reagent-Mediated Amidation

An alternative to forming the acyl chloride is to activate the carboxylic acid (3-methylbenzoic acid) in situ using a coupling reagent. This approach avoids the handling of moisture-sensitive and corrosive acyl chlorides and often proceeds under milder conditions. researchgate.netnih.gov

Various coupling reagents can be employed, which work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine. researchgate.net Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues activate carboxylic acids effectively. nih.gov

Other Reagents: Propylphosphonic anhydride (B1165640) (T3P®) and 1,1'-Carbonyldiimidazole (CDI) are also effective activators for amide bond formation. organic-chemistry.org

These reactions are typically performed in a one-pot procedure where the carboxylic acid, amine, and coupling reagent are mixed in a suitable aprotic solvent. nih.gov

Table 3: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Byproduct | Advantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Urea derivative | High reactivity, widely used. EDC byproduct is water-soluble. |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | Low racemization, high yields. |

Solvent-Free and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize the environmental impact of chemical processes. For the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid, several green chemistry strategies can be envisaged, focusing on the reduction or elimination of hazardous solvents and reagents.

Enzymatic Synthesis: Biocatalysis offers a promising green alternative to traditional chemical methods for amide bond formation. uni-duesseldorf.denih.gov Enzymes, such as lipases or specific amidases, can catalyze the acylation of 3-amino-4-chlorobenzoic acid under mild, aqueous conditions, thereby avoiding the use of harsh organic solvents and coupling agents. uni-duesseldorf.denih.gov This approach is highly selective and can lead to high purity products with minimal byproduct formation. While not yet specifically documented for this exact molecule, the enzymatic synthesis of N-acyl amino acids is a well-established proof of concept for this technology. nih.govresearchgate.net

Solvent-Free Reactions: Another green approach is the use of solvent-free or solid-state reactions. This can be achieved by physically grinding the reactants, 3-amino-4-chlorobenzoic acid and an activated form of 3-methylbenzoic acid (such as the acid chloride), together, sometimes with a solid-supported catalyst. Microwave irradiation can also be employed in solvent-free conditions to accelerate the reaction, often leading to significantly reduced reaction times and energy consumption.

Use of Greener Solvents: When a solvent is necessary, the replacement of traditional, hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives is a key aspect of green chemistry. For the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, could be employed to reduce the environmental footprint of the process.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is paramount to maximizing the yield and purity of 4-Chloro-3-(3-methylbenzamido)benzoic acid while minimizing costs and environmental impact. The classical approach to synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of 3-amino-4-chlorobenzoic acid with 3-methylbenzoyl chloride in the presence of a base. nih.govgoogle.com

Key parameters for optimization include:

Choice of Base: The base plays a crucial role in neutralizing the hydrochloric acid byproduct of the reaction. Common bases include sodium hydroxide, potassium carbonate, and organic bases like pyridine or triethylamine. The choice and concentration of the base can significantly affect the reaction rate and the prevalence of side reactions, such as the hydrolysis of the acid chloride.

Solvent System: The reaction is often carried out in a two-phase system, typically an organic solvent (like dichloromethane or toluene) and water, to dissolve the reactants and the base, respectively. google.com Optimization involves selecting a solvent system that maximizes the interfacial area and facilitates the reaction while minimizing product loss and simplifying purification.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions. Optimization aims to find the lowest possible temperature and shortest reaction time that afford a high yield of the desired product.

Stoichiometry of Reactants: The molar ratio of 3-amino-4-chlorobenzoic acid to 3-methylbenzoyl chloride and the base is a critical factor. Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to purification challenges.

A hypothetical optimization study for the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid is presented in the interactive table below.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (2.0) | Dichloromethane/Water | 25 | 4 | 85 |

| 2 | K2CO3 (2.5) | Toluene/Water | 50 | 3 | 90 |

| 3 | Pyridine (1.5) | Dichloromethane | 25 | 6 | 82 |

| 4 | K2CO3 (2.5) | Toluene/Water | 70 | 2 | 88 |

| 5 | K2CO3 (3.0) | 2-MeTHF/Water | 50 | 3 | 92 |

Stereochemical Considerations in Synthesis

For the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid, stereochemical considerations are not applicable. The molecule is achiral, meaning it does not have a non-superimposable mirror image. None of the carbon atoms in the structure are chiral centers, and the molecule does not exhibit any other forms of stereoisomerism such as geometric isomerism. Therefore, the synthesis does not require stereoselective methods, and the product is obtained as a single, achiral compound.

Scalability and Process Chemistry Aspects of 4-Chloro-3-(3-methylbenzamido)benzoic acid Production

The transition from a laboratory-scale synthesis to large-scale industrial production of 4-Chloro-3-(3-methylbenzamido)benzoic acid presents several challenges and requires careful consideration of process chemistry principles.

Process Safety: The use of 3-methylbenzoyl chloride, a corrosive and moisture-sensitive reagent, requires robust handling procedures and equipment to ensure the safety of operators. The reaction can be exothermic, and proper temperature control is crucial to prevent runaway reactions, especially on a large scale. The choice of solvent also has safety implications, with less flammable and less toxic solvents being preferred.

Reactor Design and Mixing: For the biphasic Schotten-Baumann reaction, efficient mixing is critical to maximize the interfacial area between the organic and aqueous phases, thereby enhancing the reaction rate. The design of the reactor, including the type of agitator and baffling, is important for achieving good mixing and heat transfer. Continuous flow reactors are also being explored for amide synthesis as they can offer better control over reaction parameters and improved safety.

Economic Feasibility: The cost of raw materials, energy consumption, and waste disposal are major factors in the economic feasibility of large-scale production. Optimizing the reaction to achieve high yields and minimize the use of expensive reagents and solvents is crucial. The development of a robust and reproducible process with high throughput is essential for commercial viability.

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 3 3 Methylbenzamido Benzoicacid

Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

No specific high-resolution 2D-NMR or solid-state NMR data for 4-Chloro-3-(3-methylbenzamido)benzoic acid could be located.

Advanced Infrared and Raman Spectroscopic Analysis of Functional Groups

Detailed experimental and theoretical analysis of the vibrational modes for the functional groups of 4-Chloro-3-(3-methylbenzamido)benzoic acid through advanced IR and Raman spectroscopy is not available in the reviewed literature.

Mass Spectrometry for Fragmentation Pathway Analysis

Specific studies detailing the mass spectrometry fragmentation pathways for 4-Chloro-3-(3-methylbenzamido)benzoic acid were not found.

Single Crystal X-ray Diffraction Studies

Crystal Packing and Intermolecular Interactions

No published single-crystal X-ray diffraction data exists for 4-Chloro-3-(3-methylbenzamido)benzoic acid, precluding any analysis of its crystal packing and intermolecular interactions.

Hydrogen Bonding Network Analysis

Without crystallographic data, a detailed analysis of the hydrogen bonding network within the crystal structure of 4-Chloro-3-(3-methylbenzamido)benzoic acid cannot be performed.

Tautomerism and Conformational Polymorphism Investigation

Tautomerism:

The potential for tautomerism in 4-Chloro-3-(3-methylbenzamido)benzoic acid primarily revolves around amide-imidol tautomerism. This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen of the amide linkage, resulting in the formation of an imidic acid (or iminol).

The equilibrium between the amide (I) and imidol (II) forms is a fundamental aspect of the molecule's structural landscape. While the amide form is generally predominant for open-chain amides, the stability of the imidol tautomer can be influenced by electronic effects of substituents and the potential for intramolecular hydrogen bonding. In the case of 4-Chloro-3-(3-methylbenzamido)benzoic acid, the electronic nature of the substituted benzene (B151609) rings can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen. Generally, the amide form is significantly more stable. For instance, in related systems, the amide form is favored due to the greater electronegativity of the oxygen atom compared to the nitrogen atom, leading to a more stable C=O double bond.

Another possible, though less likely, tautomerism involves the keto-enol transformation of the carboxylic acid group. However, for simple carboxylic acids, the keto form is overwhelmingly more stable.

Interactive Data Table: Plausible Tautomeric Forms

| Tautomeric Form | Structure | Key Features | Predominance |

| Amide (I) | Chemical structure of the amide form | C=O double bond, N-H single bond | Highly Predominant |

| Imidol (II) | Chemical structure of the imidol form | C=N double bond, O-H single bond | Minor Contributor |

Note: The structures are schematic representations of the tautomeric forms.

Conformational Polymorphism:

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a well-documented phenomenon in N-aryl amides. This arises from the flexibility of the molecule, particularly the rotation around the various single bonds. For 4-Chloro-3-(3-methylbenzamido)benzoic acid, different polymorphs could arise from variations in the dihedral angles between the aromatic rings and the amide plane.

Studies on similar molecules, such as N-[(1S)-1-phenylethyl]benzamide, have revealed the existence of conformational trimorphism where the different crystal forms share the same fundamental hydrogen-bonding motifs but differ in the orientation of the phenyl rings. nsf.gov The packing of molecules in the crystal lattice is influenced by a delicate balance of intermolecular forces, including hydrogen bonding (N-H···O) and π-π stacking interactions. The presence of the chloro and methyl substituents can further influence these interactions, potentially leading to a rich polymorphic landscape. The crystallization solvent and conditions are known to play a crucial role in determining which polymorphic form is obtained.

Conformational Landscape Exploration

The conformational landscape of 4-Chloro-3-(3-methylbenzamido)benzoic acid is defined by the rotational degrees of freedom around several key single bonds. The most significant of these are the rotations about the C(aryl)-C(O) bond and the C(O)-N bond of the amide linkage, as well as the bonds connecting the aromatic rings to the amide and carboxylic acid groups.

Rotational Barriers and Preferred Conformations

The rotation around the C(O)-N amide bond is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. For typical secondary amides, this barrier is in the range of 15-20 kcal/mol.

Rotation around the C(aryl)-C(O) bond is also restricted. Computational studies on ortho-substituted tertiary aromatic amides have shown that ortho-substituents dramatically increase the rotational barrier around this bond. nsf.gov For instance, the presence of ortho-chloro substituents can increase the barrier by up to 19.2 kcal/mol compared to the unsubstituted analogue. In 4-Chloro-3-(3-methylbenzamido)benzoic acid, while there are no ortho substituents in the typical sense relative to the amide bond, the substitution pattern on both rings will create steric hindrance that influences the preferred rotational conformers.

The preferred conformation of N-aryl amides is typically non-planar. Crystal structure analysis of N-(4-Chlorophenyl)-2-methylbenzamide reveals that the amide linkage is twisted with respect to both the aniline (B41778) and benzoyl rings, with dihedral angles of 36.9° and 46.4°, respectively. nih.gov A similar twisted conformation is expected for 4-Chloro-3-(3-methylbenzamido)benzoic acid to minimize steric repulsion between the substituted aromatic rings.

Interactive Data Table: Estimated Rotational Barriers in Analogous Systems

| Rotational Bond | Analogous System | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| C(O)-N | N-methylformamide | NMR | ~18 | nih.gov |

| C(aryl)-C(O) | 2,6-dichloro-N,N-dimethylbenzamide | DFT | 19.2 | nsf.gov |

| C(aryl)-N | N-phenylacetamide | DFT | ~6 | researchgate.net |

Note: These values are for analogous systems and serve as estimations for the rotational barriers in 4-Chloro-3-(3-methylbenzamido)benzoic acid.

Intramolecular Interactions and Their Influence on Molecular Shape

The three-dimensional shape of 4-Chloro-3-(3-methylbenzamido)benzoic acid is significantly influenced by a network of intramolecular interactions. These non-covalent interactions dictate the preferred conformation by stabilizing certain arrangements over others.

A key potential intramolecular interaction is the formation of a hydrogen bond between the amide N-H proton and the carbonyl oxygen of the carboxylic acid group, or with the chlorine atom. However, the formation of a stable six or seven-membered ring would be required, and the geometry of the benzene ring may not be optimal for such an interaction. More likely is an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. The formation of such a hydrogen bond would significantly influence the planarity of the molecule and restrict the rotation around the C(aryl)-C(amide) bond.

Steric hindrance between the substituents on the two aromatic rings will also play a crucial role in determining the molecular shape. The 3-methyl group on one ring and the 4-chloro and 3-amido groups on the other will likely force the two aromatic rings to adopt a twisted conformation relative to each other to alleviate steric clash. This is consistent with observations in the crystal structures of similarly substituted N-aryl amides. nih.govnih.gov

The interplay of these intramolecular forces—hydrogen bonding and steric repulsion—will ultimately define the lowest energy conformation of the molecule in the gas phase and in solution, and will be a determining factor in the packing arrangement in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 3 Methylbenzamido Benzoicacid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms (the ground-state geometry) by minimizing the total energy of the system. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms. For 4-Chloro-3-(3-methylbenzamido)benzoic acid, such calculations would reveal the spatial relationship between the chloro-substituted benzoic acid ring and the 3-methylbenzamido group, including the planarity or torsion of the amide linkage.

Table 1: Hypothetical Optimized Geometric Parameters for 4-Chloro-3-(3-methylbenzamido)benzoic acid from DFT Calculations This table is illustrative and not based on published data.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| C=O (acid) | ~1.22 Å | |

| O-H (acid) | ~0.97 Å | |

| C-N (amide) | ~1.36 Å | |

| N-H (amide) | ~1.01 Å | |

| C=O (amide) | ~1.24 Å | |

| Bond Angle | C-C-Cl | ~120° |

| O=C-O (acid) | ~123° | |

| C-N-C (amide) | ~128° |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small gap generally signifies a more reactive molecule. nih.gov Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. nih.gov

Table 2: Illustrative Electronic Properties for 4-Chloro-3-(3-methylbenzamido)benzoic acid This table is illustrative and not based on published data.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity, stability |

After geometry optimization, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The results are used to predict the molecule's infrared (IR) and Raman spectra. By comparing these predicted spectra with experimental data, scientists can confirm the structure of a synthesized compound and assign specific spectral peaks to particular vibrational modes. scirp.org For 4-Chloro-3-(3-methylbenzamido)benzoic acid, this analysis would help identify characteristic frequencies for the carboxylic acid O-H stretch, the amide N-H and C=O stretches, and the C-Cl stretch, among others.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their movements and interactions with their environment.

A molecule like 4-Chloro-3-(3-methylbenzamido)benzoic acid can exist in various spatial arrangements, or conformations, due to rotation around its single bonds (e.g., the C-N amide bond and the bond connecting the two aromatic rings). MD simulations can sample these different conformations by simulating the atomic motions over a period of time, revealing the most stable and frequently occurring shapes of the molecule and the energy barriers for converting between them. This provides a dynamic picture of the molecule's flexibility.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute (4-Chloro-3-(3-methylbenzamido)benzoic acid) and surrounding solvent molecules (e.g., water, ethanol). rsc.org These simulations can reveal how the solvent affects the conformational preferences of the molecule and how it forms hydrogen bonds or other non-covalent interactions. This is crucial for understanding the molecule's solubility and its behavior in a biological or chemical system. For instance, simulations could show how water molecules interact with the carboxylic acid and amide groups, which would be important for its behavior in an aqueous environment.

Quantitative Structure-Activity Relationships (QSAR) Theoretical Frameworks (without clinical data)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the structural or property-based features of a series of compounds with their biological activity. For a compound like 4-Chloro-3-(3-methylbenzamido)benzoic acid, a QSAR framework would be developed by synthesizing a library of analogues with varied substituents and then correlating their measured activity (e.g., enzyme inhibition) with calculated molecular descriptors.

The development of a QSAR model for 4-Chloro-3-(3-methylbenzamido)benzoic acid and its derivatives would involve the calculation of various molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. Electronic descriptors, such as partial atomic charges and dipole moments, would be calculated using quantum chemical methods. Steric parameters, like molecular volume and surface area, would be determined from the compound's 3D structure. Hydrophobic descriptors, often represented by the partition coefficient (logP), quantify the molecule's lipophilicity.

For instance, in studies of related benzoylaminobenzoic acid derivatives, it has been shown that inhibitory activity can be influenced by factors such as hydrophobicity, molar refractivity, and aromaticity. nih.gov A hypothetical QSAR study on a series of analogues of 4-Chloro-3-(3-methylbenzamido)benzoic acid might reveal that increasing the hydrophobicity of certain parts of the molecule enhances its activity, while the presence of specific hydrogen bond donors or acceptors is also crucial. These relationships are typically expressed through a mathematical equation derived from statistical analysis, such as multiple linear regression.

To illustrate the application of a QSAR framework, consider a hypothetical series of analogues of 4-Chloro-3-(3-methylbenzamido)benzoic acid where substituents are varied at different positions. The following interactive table presents hypothetical data for such a study, correlating calculated descriptors with a hypothetical biological activity.

| Compound | Substituent | LogP | Molecular Weight | Predicted Activity (IC50, µM) |

| 4-Chloro-3-(3-methylbenzamido)benzoic acid | - | 4.5 | 290.71 | 5.2 |

| Analogue 1 | 3-ethyl | 5.0 | 304.74 | 4.1 |

| Analogue 2 | 4-fluoro | 4.6 | 308.70 | 6.5 |

| Analogue 3 | 3-methoxy | 4.3 | 320.74 | 7.8 |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the energetics and geometries of transient species like transition states. For a molecule such as 4-Chloro-3-(3-methylbenzamido)benzoic acid, computational methods could be employed to study its synthesis or degradation pathways.

Transition State Characterization

The transition state is a critical point on the potential energy surface that separates reactants from products. Its characterization is paramount to understanding the kinetics of a reaction. For a reaction involving 4-Chloro-3-(3-methylbenzamido)benzoic acid, such as its formation via an amide coupling reaction, computational methods like Density Functional Theory (DFT) would be used to locate the transition state geometry. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface.

Once located, the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor in the reaction rate. For instance, studies on the internal rotation of benzoic acid derivatives have computationally determined the energy barriers between different conformers by locating the planar transition state geometries. mdpi.com

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, involves tracing the minimum energy path from the transition state down to the reactants and products. This computational technique provides a detailed picture of the geometric changes that occur throughout the reaction. For a hypothetical reaction involving 4-Chloro-3-(3-methylbenzamido)benzoic acid, an IRC calculation would start from the optimized transition state geometry and proceed in both forward and reverse directions, thus connecting the transition state to the corresponding reactant and product minima on the potential energy surface. This mapping helps to confirm that the identified transition state indeed connects the desired reactants and products and provides a comprehensive understanding of the reaction mechanism.

The following table provides a hypothetical summary of a computational study on a reaction involving 4-Chloro-3-(3-methylbenzamido)benzoic acid.

| Parameter | Value |

| Reactant Energy (Hartree) | -1250.5 |

| Transition State Energy (Hartree) | -1250.45 |

| Product Energy (Hartree) | -1250.6 |

| Activation Energy (kcal/mol) | 31.4 |

| Reaction Energy (kcal/mol) | -62.8 |

| Imaginary Frequency (cm⁻¹) | -250.0 |

Supramolecular Interactions and Crystal Lattice Energy Calculations

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, collectively known as supramolecular interactions. For 4-Chloro-3-(3-methylbenzamido)benzoic acid, these interactions would include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid and amide functional groups are capable of forming strong hydrogen bonds, which are likely to be dominant in directing the crystal packing.

Computational methods can be used to analyze and quantify these interactions. For example, energy framework calculations can be employed to visualize and quantify the energetic contributions of different supramolecular motifs. nih.gov These calculations provide insights into the stabilizing forces within the crystal lattice.

Crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. Accurate calculation of lattice energies is a challenging but important aspect of computational chemistry, as it relates to the thermodynamic stability of the crystal structure. mpg.de For 4-Chloro-3-(3-methylbenzamido)benzoic acid, periodic DFT calculations could be performed on its crystal structure to determine the lattice energy. These calculations take into account the long-range electrostatic interactions and dispersion forces that are crucial for an accurate description of the solid state. The calculated lattice energy can be compared with experimental data, such as sublimation enthalpies, to validate the computational model.

A hypothetical breakdown of the intermolecular interaction energies in the crystal lattice of 4-Chloro-3-(3-methylbenzamido)benzoic acid is presented in the table below.

| Interaction Type | Energy Contribution (kJ/mol) |

| Hydrogen Bonding | -60 |

| π-π Stacking | -25 |

| Halogen Bonding | -10 |

| Van der Waals | -45 |

| Total Lattice Energy | -140 |

Advanced Materials Science and Supramolecular Applications of 4 Chloro 3 3 Methylbenzamido Benzoicacid

Co-crystallization and Salt Formation for Solid-State Engineering

In the field of crystal engineering, the formation of co-crystals and salts is a fundamental strategy for modifying the physicochemical properties of solid-state materials. This approach involves the combination of an active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline structure with improved characteristics such as solubility, stability, and bioavailability.

While no specific co-crystallization or salt formation studies involving 4-Chloro-3-(3-methylbenzamido)benzoic acid have been reported, the molecular structure of this compound, featuring both a carboxylic acid and an amide group, suggests its potential as a versatile component in supramolecular synthesis. The carboxylic acid group can readily form hydrogen bonds with various functional groups, such as pyridines, amides, and other carboxylic acids, leading to the formation of robust supramolecular synthons. For instance, the common carboxylic acid dimer synthon or the acid-pyridine synthon could be targeted.

The amide functionality provides additional hydrogen bonding sites (both donor and acceptor), which can contribute to the formation of extended hydrogen-bonded networks. The presence of the chloro and methyl substituents can influence the solid-state packing through weaker interactions like halogen bonding and C-H···π interactions, offering further control over the crystal architecture.

Table 1: Potential Co-formers and Supramolecular Synthons for 4-Chloro-3-(3-methylbenzamido)benzoic acid

| Co-former Functional Group | Potential Supramolecular Synthon |

| Carboxylic Acid | Acid-Acid Homodimer |

| Pyridine (B92270) | Acid-Pyridine Heterosynthon |

| Amide | Acid-Amide Heterosynthon |

| Alcohol | Acid-Alcohol Heterosynthon |

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, catalysis, and sensing.

The dicarboxylate functionality that could be derived from 4-Chloro-3-(3-methylbenzamido)benzoic acid makes it a potential candidate as an organic linker for the synthesis of MOFs and coordination polymers. The carboxylate groups can coordinate to a variety of metal ions in different coordination modes (e.g., monodentate, bidentate bridging, chelating), leading to a diverse range of network topologies.

Application in Self-Assembled Systems and Nanostructures

Self-assembly is a process in which components spontaneously organize into ordered structures. In the context of supramolecular chemistry, this often involves the use of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Molecules like 4-Chloro-3-(3-methylbenzamido)benzoic acid, with their combination of hydrogen-bonding moieties and aromatic rings, are predisposed to self-assemble into various nanostructures, such as nanofibers, gels, and vesicles, in appropriate solvents. The amide group is particularly known for its ability to form strong, directional hydrogen bonds, which can drive the one-dimensional growth of supramolecular polymers.

The aromatic rings can participate in π-π stacking interactions, further stabilizing the assembled structures. The solvent choice is critical in directing the self-assembly process, as it can modulate the strength of the non-covalent interactions. While the self-assembly of various benzoic acid and benzamide (B126) derivatives has been explored, leading to functional materials, the specific self-assembly behavior of 4-Chloro-3-(3-methylbenzamido)benzoic acid has not been documented.

Incorporation into Polymer Matrices for Functional Materials

Incorporating small organic molecules into polymer matrices is a common strategy to develop functional materials with tailored properties. The small molecule can impart specific functionalities, such as optical, electronic, or thermal properties, to the bulk polymer.

4-Chloro-3-(3-methylbenzamido)benzoic acid could potentially be incorporated into various polymer matrices either as a filler or by being covalently bonded to the polymer backbone. As a filler, its crystalline nature and potential for intermolecular interactions could influence the mechanical and thermal properties of the polymer composite.

For covalent incorporation, the carboxylic acid group could be used for polymerization reactions, for example, in the formation of polyesters or polyamides. The resulting polymer would have the benzamido side group, which could introduce specific properties. For instance, the presence of the aromatic rings and the polar amide group could enhance the thermal stability and modify the dielectric properties of the polymer. However, no studies on the incorporation of 4-Chloro-3-(3-methylbenzamido)benzoic acid into polymer matrices are currently available.

Optical and Electronic Properties in the Solid State

The optical and electronic properties of organic molecules in the solid state are highly dependent on their molecular structure and crystal packing. These properties are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The electronic properties of substituted benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group, and electron-donating groups, such as the methyl group, can affect the energy levels of the molecular orbitals (HOMO and LUMO) and, consequently, the electronic and optical properties.

In the solid state, the arrangement of the molecules in the crystal lattice plays a crucial role. Strong intermolecular interactions, such as π-π stacking, can lead to the delocalization of electrons and affect the charge transport properties. The photophysical properties, such as absorption and fluorescence, are also sensitive to the solid-state packing, with phenomena like aggregation-induced emission being possible. Theoretical studies on substituted benzoic acids have shown correlations between their electronic structure and their chemical properties, but experimental data on the solid-state optical and electronic properties of 4-Chloro-3-(3-methylbenzamido)benzoic acid are not present in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 4 Chloro 3 3 Methylbenzamido Benzoicacid

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the synthesis of complex molecules, including 4-Chloro-3-(3-methylbenzamido)benzoic acid. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields. colab.ws

For the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid, which involves the formation of a critical amide bond, ML algorithms could be employed to:

Retrosynthesis Planning: AI-driven platforms can propose novel and efficient retrosynthetic pathways that may be non-intuitive to human chemists. These tools analyze the target molecule and suggest disconnections based on known reactions, potentially identifying more cost-effective or higher-yielding routes than traditional methods. nih.gov

Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., temperature, solvent, catalyst, reaction time) to maximize the yield and purity of the final product. By learning from existing reaction data, these models can navigate complex, multi-variable reaction spaces to find the best outcomes, reducing the need for extensive empirical experimentation. sciencedaily.com

Catalyst Discovery: AI can accelerate the discovery of new catalysts for amide bond formation, a key step in synthesizing the target compound. By predicting the catalytic activity of novel structures, AI can guide researchers toward more efficient and sustainable catalytic systems. researchgate.net

The integration of AI is expected to streamline the development process, making the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid and its derivatives faster and more resource-efficient. sciencedaily.com

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

Modern synthetic chemistry is moving beyond traditional batch processing towards more efficient and sustainable methodologies. Flow chemistry and photocatalysis represent two such promising avenues for the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor offers numerous advantages over batch synthesis, including superior heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. researchgate.net For the amide formation step, a flow process could lead to higher yields, reduced reaction times, and a more consistent product quality. acs.orgthieme-connect.com This methodology is particularly well-suited for process optimization and large-scale manufacturing. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.gov This approach could be used to activate the carboxylic acid or amine precursors of 4-Chloro-3-(3-methylbenzamido)benzoic acid, potentially avoiding the need for harsh coupling reagents that generate significant waste. dst.gov.in Researchers have demonstrated the use of photocatalysis for the efficient synthesis of various amides, suggesting its applicability to this specific target. nih.govrsc.org

| Methodology | Potential Advantages for Synthesizing 4-Chloro-3-(3-methylbenzamido)benzoic acid | Relevant Research Findings |

| Flow Chemistry | Enhanced process control, improved safety, faster reaction times, easier scalability. researchgate.net | Quantitative yields of amides have been achieved in minutes using tandem plug flow reactors. acs.org |

| Photocatalysis | Mild reaction conditions, use of sustainable light energy, potential to avoid harsh reagents. nih.gov | Efficient oxidative amidation of aldehydes and alcohols has been achieved using organic photocatalysts and light. nih.gov |

Advanced Characterization Techniques (e.g., Cryo-EM for molecular complexes)

Understanding how 4-Chloro-3-(3-methylbenzamido)benzoic acid interacts with biological macromolecules is crucial for elucidating its mechanism of action and for designing improved analogues. Cryogenic electron microscopy (Cryo-EM) has become a revolutionary technique for determining the high-resolution structures of biological complexes. ucl.ac.uk

While traditionally used for large proteins and complexes, recent advancements have pushed the boundaries of Cryo-EM to allow for the structural analysis of smaller protein-ligand complexes, even those approaching the theoretical size limit. biorxiv.orgelifesciences.org If 4-Chloro-3-(3-methylbenzamido)benzoic acid is found to bind to a protein target, Cryo-EM could provide unprecedented insight into:

Binding Pose: Precisely visualizing the orientation of the compound within the protein's binding pocket.

Molecular Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. cryoem-solutions.com

Conformational Changes: Observing any structural changes in the protein that occur upon ligand binding.

This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the molecule to improve its binding affinity and specificity. nih.gov

Design of Next-Generation Analogues for Specific Mechanistic Probes

Building on the structural and functional knowledge of 4-Chloro-3-(3-methylbenzamido)benzoic acid, future research will focus on the rational design of new analogues. These next-generation molecules can be tailored to serve as specific probes to investigate biological mechanisms or as candidates with improved properties.

The design process can involve systematic modifications to the core structure:

Aromatic Ring Substitution: Altering the position or nature of substituents on the benzoic acid and benzamide (B126) rings to probe interactions with target proteins and modulate electronic properties.

Amide Linker Modification: Replacing or constraining the amide bond to study the importance of its conformation and hydrogen-bonding capabilities.

Bioisosteric Replacement: Substituting key functional groups with others that have similar physical or chemical properties to explore the structure-activity relationship (SAR).

Studies on other benzoic acid and benzamide derivatives have shown that even small structural changes can significantly impact biological activity, highlighting the potential of this approach. sci-hub.sepreprints.orgnih.govnih.gov These new analogues will be essential tools for dissecting molecular pathways and for developing compounds with more desirable pharmacological profiles.

Environmental Impact and Sustainability Considerations in Synthesis

The principles of green chemistry are increasingly becoming a central consideration in synthetic route design. Future research on 4-Chloro-3-(3-methylbenzamido)benzoic acid must prioritize the development of environmentally sustainable synthetic methods. mdpi.com

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. Traditional amide synthesis often uses stoichiometric coupling reagents, leading to poor atom economy. ucl.ac.uk

Green Solvents: Replacing hazardous organic solvents with safer, more environmentally benign alternatives like water or bio-based solvents. nih.gov

Catalytic Methods: Emphasizing the use of catalytic rather than stoichiometric reagents to reduce waste and energy consumption. This includes exploring biocatalysis, using enzymes like lipase (B570770) to form the amide bond under mild conditions, which generates minimal waste. ucl.ac.uknih.gov

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources rather than non-renewable petrochemicals. mdpi.com

By integrating these principles, the synthesis of 4-Chloro-3-(3-methylbenzamido)benzoic acid can be made more efficient, cost-effective, and environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing. researchgate.netwhiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-(3-methylbenzamido)benzoic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with 3-methylbenzoic acid. Introduce the benzamido group via amidation using 4-chloroanthranilic acid or a similar precursor. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

- Step 2 : Chlorinate the intermediate at the 4-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Catalysts like FeCl₃ (0.5 mol%) can enhance regioselectivity .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (70–85%) are achieved by controlling temperature (60–80°C) and avoiding excess chlorinating agents .

Q. How can the structure of 4-Chloro-3-(3-methylbenzamido)benzoic acid be confirmed experimentally?

- Analytical Workflow :

- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and chloro-substituted carbons .

- IR : Detect amide C=O stretching (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/water (7:3) and resolve the crystal lattice .

Q. What solvents are suitable for solubility studies of this compound?

- Solubility Profile :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for biological assays |

| DMF | 30–40 | Use under inert atmosphere |

| Methanol | <5 | Limited solubility |

- Method : Use sonication (30 min) and centrifugation (10,000 rpm) to assess saturation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Chloro-3-(3-methylbenzamido)benzoic acid in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic sites (C-4 chloro group: f⁻ = 0.15) .

- Mechanistic Insights : Simulate transition states for SNAr reactions. Activation energy (ΔG‡) correlates with experimental rates in DMSO (R² = 0.92) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase assays) may arise from:

- Assay Conditions : Varying ATP concentrations (1 mM vs. 100 µM) or buffer pH (7.4 vs. 6.8) .

- Solution : Standardize protocols (e.g., Eurofins Panlabs KinaseProfiler) and validate purity (>98% by HPLC) .

Q. How can degradation products be characterized under accelerated stability conditions?

- Protocol :

- Stress Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS (C18 column, 0.1% formic acid/ACN gradient) .

- Major Degradants :

- Hydrolysis : 3-(3-Methylbenzamido)benzoic acid (m/z 255.1) .

- Oxidation : Quinone derivative (m/z 307.0) .

- Mitigation : Use antioxidant additives (0.1% BHT) in solid-state storage .

Methodological Challenges and Solutions

Q. What chromatographic methods separate 4-Chloro-3-(3-methylbenzamido)benzoic acid from structurally similar impurities?

- HPLC Conditions :

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 µm) | 60:40 H₂O (0.1% TFA):ACN | 1.0 mL/min | 12.3 min |

- Detection : UV at 254 nm. Adjust pH to 2.5 with TFA to sharpen peaks .

Q. How do steric effects influence the compound’s binding to protein targets?

- Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.